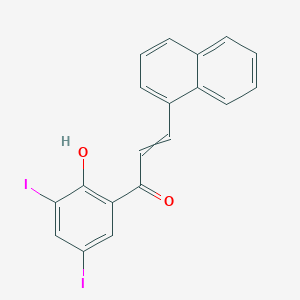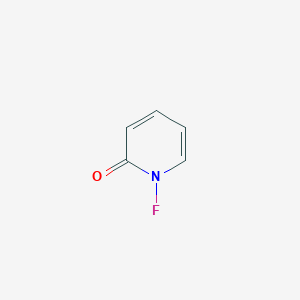
Bis(3-carboxyphenyl)iodanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-carboxyphenyl)iodanium bromide: is a hypervalent iodine compound, specifically an iodonium salt. These compounds are known for their unique reactivity and stability, making them valuable in various chemical applications. The structure of this compound consists of two 3-carboxyphenyl groups attached to an iodine atom, with a bromide ion as the counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(3-carboxyphenyl)iodanium bromide can be synthesized through a one-pot method involving the reaction of iodoarenes with arenes in the presence of an oxidant. Common oxidants used include Oxone (potassium peroxymonosulfate) and sodium perborate . The reaction typically involves the following steps:
Iodination: The iodoarene is iodinated using an oxidant.
Oxidation: The iodinated intermediate is further oxidized to form the iodonium salt.
Coupling: The oxidized intermediate is coupled with an arene to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-carboxyphenyl)iodanium bromide undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and sodium perborate
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the aryl group from the iodonium salt is transferred to the nucleophile, forming arylated products .
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-carboxyphenyl)iodanium bromide is used as an arylating agent in organic synthesis.
Biology and Medicine: In biological research, iodonium salts are explored for their potential as imaging agents and in drug development. Their unique reactivity allows for the modification of biomolecules, aiding in the study of biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .
Mecanismo De Acción
The mechanism of action of bis(3-carboxyphenyl)iodanium bromide involves the transfer of aryl groups to nucleophiles. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic species. The molecular targets and pathways involved include the activation of nucleophiles and the formation of aryl-nucleophile bonds .
Comparación Con Compuestos Similares
Diacetoxyiodobenzene: Another hypervalent iodine compound used as an oxidizing agent.
Phenyliodine(III)diacetate: Commonly used in organic synthesis for oxidation reactions.
Uniqueness: Bis(3-carboxyphenyl)iodanium bromide is unique due to its specific structure, which allows for selective arylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
83031-68-9 |
|---|---|
Fórmula molecular |
C14H10BrIO4 |
Peso molecular |
449.03 g/mol |
Nombre IUPAC |
bis(3-carboxyphenyl)iodanium;bromide |
InChI |
InChI=1S/C14H9IO4.BrH/c16-13(17)9-3-1-5-11(7-9)15-12-6-2-4-10(8-12)14(18)19;/h1-8H,(H-,16,17,18,19);1H |
Clave InChI |
VTOITNZYALCDDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(=O)O)C(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


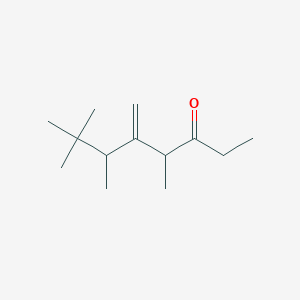



![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
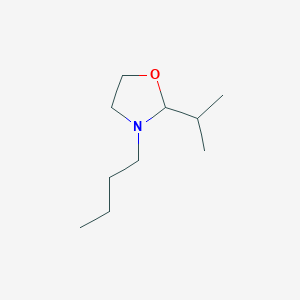
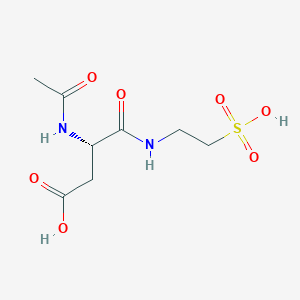
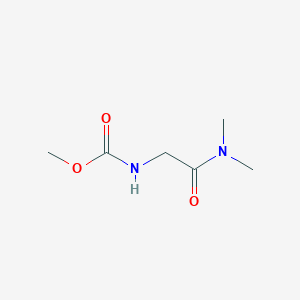

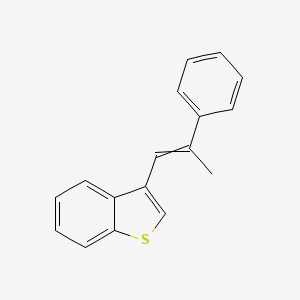
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)

